Dihydropyridine

Catalog No.
S598201
CAS No.
22694-45-7
M.F
C5H7N
M. Wt
81.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dihydropyridine

CAS Number

22694-45-7

Product Name

Dihydropyridine

IUPAC Name

1,2-dihydropyridine

Molecular Formula

C5H7N

Molecular Weight

81.12 g/mol

InChI

InChI=1S/C5H7N/c1-2-4-6-5-3-1/h1-4,6H,5H2

InChI Key

MMWRGWQTAMNAFC-UHFFFAOYSA-N

SMILES

C1C=CC=CN1

Synonyms

1,4-dihydropyridine, dihydropyridine, Lemildipine

Canonical SMILES

C1C=CC=CN1

Description

Dihydropyridine is a natural product found in Nicotiana tabacum with data available.

Dihydropyridine is a class of organic compounds characterized by a six-membered ring containing five carbon atoms and one nitrogen atom, specifically featuring two hydrogen atoms at positions 1 and 4. The most studied member of this class is 1,4-dihydropyridine, which has garnered significant interest due to its diverse biological activities and applications in medicinal chemistry. Dihydropyridines are known for their ability to undergo oxidation to form pyridine derivatives, making them valuable intermediates in organic synthesis.

, primarily involving oxidation and reduction processes. For instance, the oxidation of 1,4-dihydropyridine leads to the formation of pyridine derivatives. The Hantzsch reaction is a notable synthetic route that allows for the preparation of dihydropyridine derivatives through the condensation of aldehydes with β-ketoesters in the presence of ammonia. This reaction can yield pyridine-3,5-dicarboxylates, which can be further processed to obtain different pyridine compounds .

Dihydropyridines exhibit a range of biological activities, particularly as antioxidants and calcium channel blockers. They are recognized for their ability to scavenge reactive oxygen species and lipid free radicals, thus playing a protective role against oxidative stress . Additionally, certain dihydropyridine derivatives have been shown to possess antihypertensive properties by acting as calcium channel blockers, which help regulate blood pressure by inhibiting calcium influx into vascular smooth muscle cells.

Several synthesis methods for dihydropyridines have been developed:

  • Hantzsch Reaction: This multi-component reaction involves the condensation of an aldehyde with two equivalents of a β-ketoester and ammonia, followed by oxidation .
  • One-Pot Synthesis: Recent advancements have introduced one-pot methods utilizing various catalysts such as ionic liquids and nanoparticles to enhance yield and reduce reaction times .
  • Multicomponent Reactions: These approaches allow for the simultaneous formation of multiple bonds, leading to complex dihydropyridine structures in fewer steps .

Dihydropyridines have numerous applications across different fields:

  • Pharmaceuticals: They are used as intermediates in the synthesis of antihypertensive agents and other therapeutic compounds.
  • Agriculture: Certain dihydropyridine derivatives exhibit insecticidal properties, making them useful in pest control.
  • Materials Science: Dihydropyridines are explored for their potential in developing new materials with unique electronic properties.

Studies on dihydropyridines often focus on their interactions with biological systems. For example, research has shown that these compounds can modulate oxidative stress pathways and influence lipid peroxidation processes. Their ability to donate hydrogen atoms makes them effective in redox reactions, which is crucial for their antioxidant activity . Furthermore, interaction studies involving metal ions have revealed how dihydropyridines can facilitate electron transfer processes, enhancing their therapeutic efficacy.

Dihydropyridines share structural similarities with several other compounds. Notable comparisons include:

Compound NameStructure TypeUnique Feature
1,2-DihydropyridineSix-membered ringDifferent hydrogen positioning affects reactivity
PyridineAromatic nitrogen ringFully oxidized form of dihydropyridine
1,4-DihydronicotinamideDihydropyridine derivativeExhibits enhanced biological activity
NicotinamideAmide derivativeRelated to metabolic pathways

The uniqueness of dihydropyridines lies in their redox properties and ability to act as hydrogen donors, distinguishing them from other nitrogen-containing heterocycles like pyridine and nicotinamide.

XLogP3

1.1

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

81.057849228 g/mol

Monoisotopic Mass

81.057849228 g/mol

Heavy Atom Count

6

UNII

YA306KG67U

Wikipedia

1,2-dihydropyridine

Dates

Modify: 2024-02-18

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